

Application Notes and Protocols for In Vitro Assays of YEATS4 Binder-1

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Compound of Interest

Compound Name: YEATS4 binder-1

Cat. No.: B15139767

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Introduction

YEATS4 (YEATS domain-containing protein 4), also known as GAS41, is an epigenetic reader protein that recognizes and binds to acetylated and crotonylated lysine residues on histones.^[1] This interaction is crucial for the recruitment of chromatin-modifying complexes, such as the NuA4 histone acetyltransferase (HAT) complex and the SRCAP chromatin-remodeling complex, to specific genomic loci.^[1] By facilitating the deposition of the histone variant H2A.Z, YEATS4 plays a significant role in transcriptional activation and has been identified as a potential therapeutic target in oncology.^[1]

This document provides detailed protocols for in vitro assays designed to characterize the interaction between YEATS4 and small molecule binders, with a focus on "YEATS4 binder-1" (also reported as compound 4e or YEATS4-IN-1). These protocols are intended to guide researchers in the screening and characterization of potential YEATS4 inhibitors.

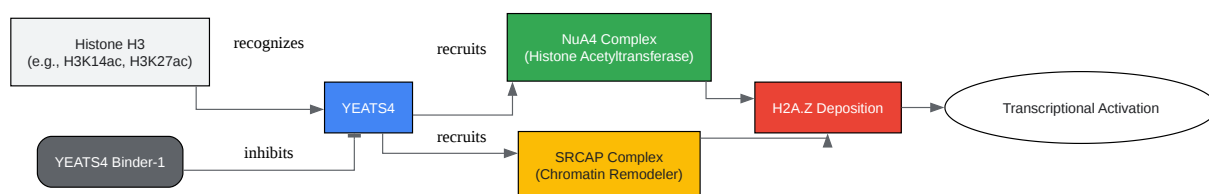
Quantitative Data Summary

The following table summarizes the reported binding affinities for YEATS4 binder-1.

Compound Name	Assay Type	Parameter	Value (nM)
YEATS4 binder-1 (4e)	Biochemical Assay	K _i	37[2][3][4]
YEATS4-IN-1 (4d)	Biochemical Assay	K _i	33[5]
YEATS4 binder 4e	NanoBRET	IC ₅₀	300[4]

Signaling Pathway of YEATS4

YEATS4 functions as a critical link between histone acetylation and the recruitment of enzymatic complexes that regulate chromatin structure and gene expression. The following diagram illustrates the signaling pathway involving YEATS4.



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Caption: YEATS4 recognizes acetylated histones and recruits chromatin-modifying complexes.

Experimental Protocols

Recombinant YEATS4 Protein

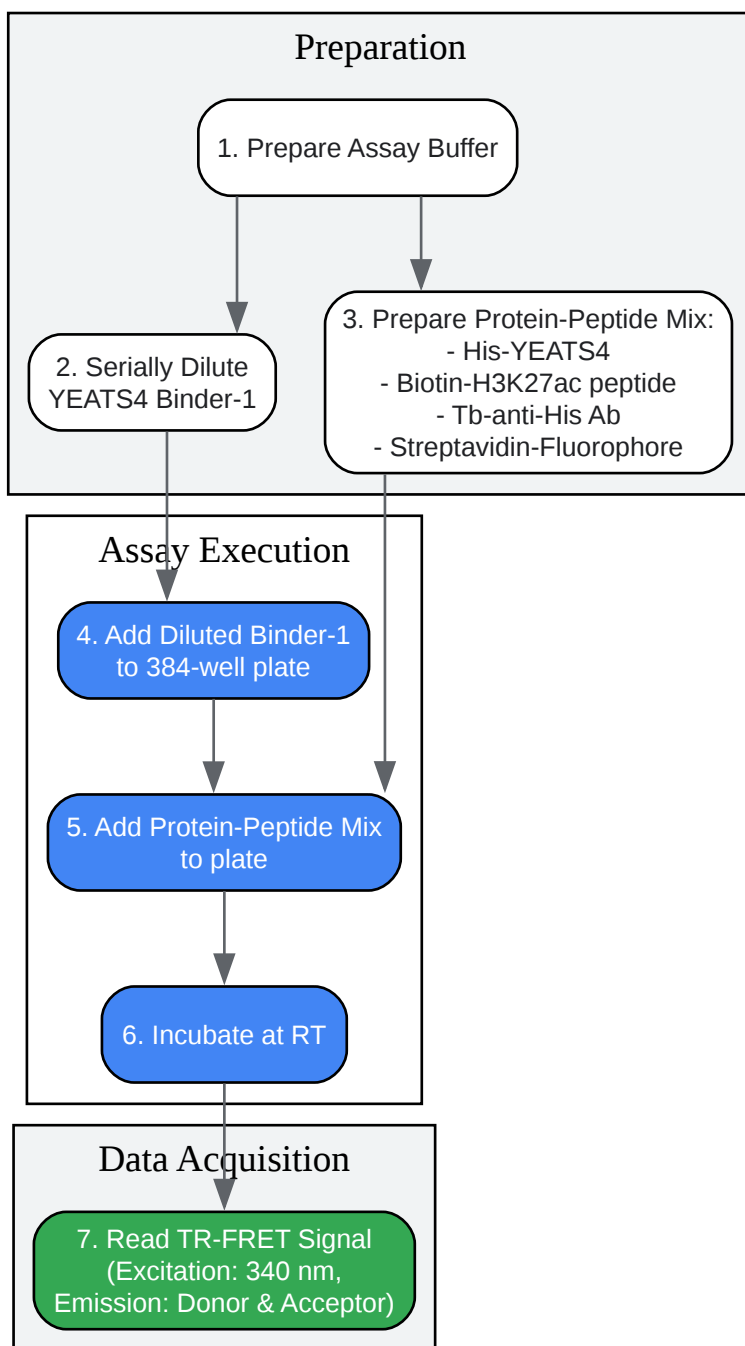
The following in vitro assays require purified, recombinant YEATS4 protein. Several commercial sources provide full-length human YEATS4, often with affinity tags such as His or GST, expressed in systems like E. coli or HEK293 cells.[6][7][8][9] Ensure the protein is of high purity (>90% by SDS-PAGE) and properly folded.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is designed to measure the binding of **YEATS4 binder-1** to the YEATS4 protein in a competitive binding format.

Assay Principle: The assay relies on the proximity of a terbium (Tb)-labeled anti-tag antibody (donor) bound to tagged YEATS4 protein and a fluorescently labeled histone peptide (acceptor) that binds to the YEATS4 YEATS domain. When the donor and acceptor are in close proximity, excitation of the terbium donor leads to energy transfer and emission from the fluorescent acceptor. A small molecule binder that displaces the histone peptide will disrupt FRET, leading to a decrease in the acceptor signal.

Experimental Workflow:



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Caption: Workflow for the YEATS4 TR-FRET competitive binding assay.

Detailed Methodology:

- Materials:

- Recombinant His-tagged human YEATS4 protein[6][8]
- Biotinylated histone H3 peptide containing an acetylated lysine (e.g., Biotin-H3K27ac)
- Terbium-labeled anti-His antibody (TR-FRET donor)
- Streptavidin-conjugated fluorophore (e.g., d2, TR-FRET acceptor)
- **YEATS4 binder-1**
- Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.5 mM DTT
- Low-volume 384-well black microplates
- Procedure:
 1. Prepare a serial dilution of **YEATS4 binder-1** in assay buffer.
 2. In a separate tube, prepare the protein-peptide master mix. The final concentrations should be optimized but can start with:
 - 10 nM His-YEATS4
 - 20 nM Biotin-H3K27ac peptide
 - 2 nM Tb-anti-His antibody
 - 40 nM Streptavidin-d2
 3. Add 5 µL of the serially diluted **YEATS4 binder-1** to the wells of the 384-well plate.
 4. Add 5 µL of the protein-peptide master mix to each well.
 5. Incubate the plate at room temperature for 60 minutes, protected from light.
 6. Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at the respective wavelengths for the donor (e.g., ~620 nm for Tb) and acceptor (e.g., ~665 nm for d2).

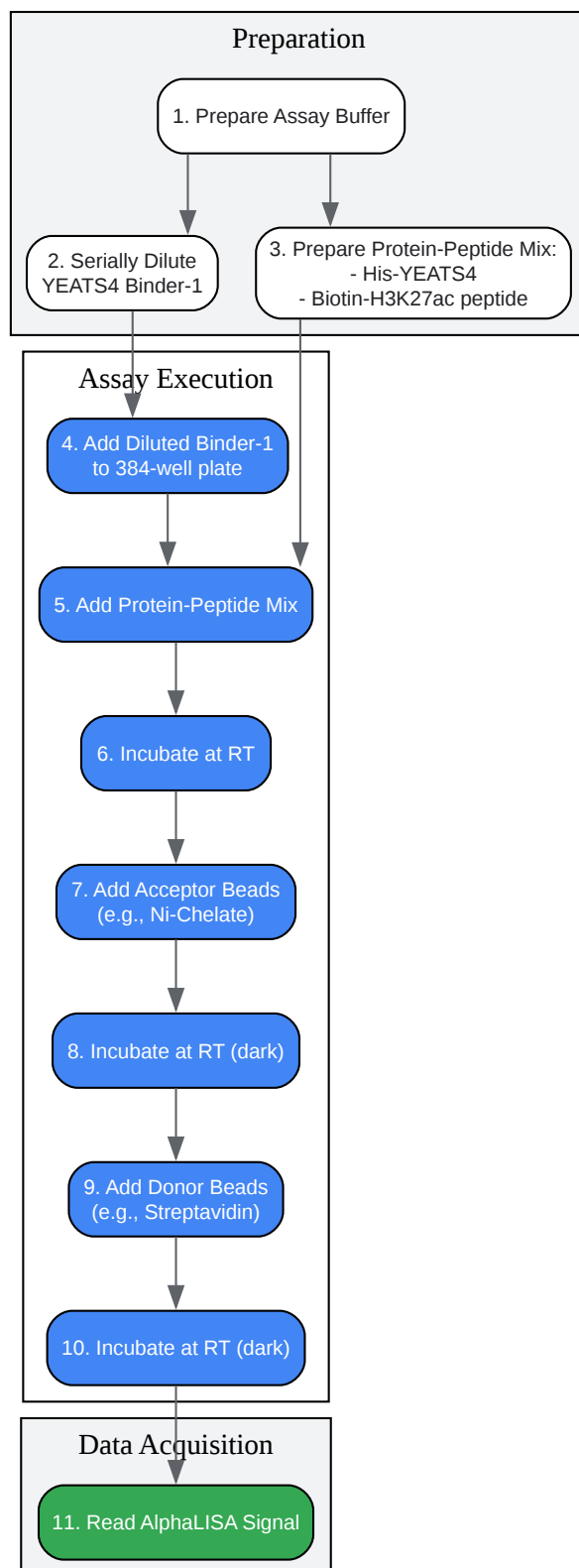
7. Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot against the concentration of **YEATS4 binder-1** to determine the IC50.

AlphaLISA Assay

This assay is another proximity-based method to measure the disruption of the YEATS4-histone peptide interaction by a small molecule inhibitor.

Assay Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads.[10] One interacting partner (e.g., His-YEATS4) is captured by Acceptor beads (e.g., Nickel chelate-coated), and the other (e.g., biotinylated histone peptide) is captured by Donor beads (e.g., streptavidin-coated).[11] When the beads are in close proximity due to the protein-peptide interaction, excitation of the Donor bead at 680 nm produces singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at ~615 nm.[10] An inhibitor will disrupt this interaction, reducing the signal.

Experimental Workflow:



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Caption: Workflow for the YEATS4 AlphaLISA competitive binding assay.

Detailed Methodology:

- Materials:
 - Recombinant His-tagged human YEATS4 protein
 - Biotinylated histone H3 peptide (e.g., Biotin-H3K27ac)
 - AlphaLISA Nickel Chelate Acceptor beads
 - Streptavidin-coated Donor beads
 - **YEATS4 binder-1**
 - AlphaLISA Assay Buffer
 - 384-well white opaque microplates
- Procedure:
 1. Prepare a serial dilution of **YEATS4 binder-1** in assay buffer.
 2. Add 2.5 μ L of the diluted binder to the wells.
 3. Add 2.5 μ L of a solution containing His-YEATS4 and Biotin-H3K27ac peptide to the wells.
Final concentrations should be optimized, starting around 10-20 nM for each.
 4. Incubate for 30 minutes at room temperature.
 5. Add 5 μ L of Ni-Chelate Acceptor beads diluted in assay buffer.
 6. Incubate for 60 minutes at room temperature in the dark.
 7. Add 5 μ L of Streptavidin Donor beads diluted in assay buffer.
 8. Incubate for 30 minutes at room temperature in the dark.
 9. Read the plate on an AlphaScreen-compatible plate reader.

10. Plot the signal against the concentration of **YEATS4 binder-1** to determine the IC₅₀.

Concluding Remarks

The protocols outlined in this document provide a robust framework for the in vitro characterization of YEATS4 binders. The TR-FRET and AlphaLISA assays are particularly well-suited for high-throughput screening and detailed mechanistic studies of inhibitor potency. For cellular target engagement, a NanoBRET assay could be developed by creating a NanoLuc-YEATS4 fusion protein and using a fluorescently labeled derivative of a known binder.^{[12][13]} Successful implementation of these assays will facilitate the discovery and development of novel epigenetic modulators targeting the YEATS4 protein.

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